N-(1-acetylindolin-6-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide
Description
N-(1-acetylindolin-6-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide is a benzenesulfonamide derivative featuring a 4-ethoxy-3,5-dimethyl-substituted aromatic ring linked to an acetylated indoline moiety. The ethoxy and dimethyl substituents likely influence electronic properties, steric effects, and solubility, which are key determinants of bioactivity and pharmacokinetics.
Properties
IUPAC Name |
N-(1-acetyl-2,3-dihydroindol-6-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-5-26-20-13(2)10-18(11-14(20)3)27(24,25)21-17-7-6-16-8-9-22(15(4)23)19(16)12-17/h6-7,10-12,21H,5,8-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTHQYPQNINVTNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1C)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C)C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-acetylindolin-6-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Indoline Core: The indoline core can be synthesized through the cyclization of an appropriate precursor, such as an aniline derivative, under acidic or basic conditions.
Acetylation: The indoline core is then acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Sulfonamide Formation: The acetylated indoline is reacted with 4-ethoxy-3,5-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the final sulfonamide compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1-acetylindolin-6-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the sulfonamide group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nitrating agents, and other electrophiles or nucleophiles.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
N-(1-acetylindolin-6-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-acetylindolin-6-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with specific molecular targets, such as proteins or nucleic acids. The exact pathways and molecular targets involved would require further experimental validation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Ethoxy-Substituted Aromatic Compounds
Escaline (4-ethoxy-3,5-dimethoxy-benzeneethanamine hydrochloride)
- Structural Similarities : Escaline shares the 4-ethoxy and 3,5-disubstituted aromatic ring with the target compound but differs in functional groups (phenethylamine vs. benzenesulfonamide) .
- Applications : Escaline is a psychoactive research chemical, whereas the target compound’s sulfonamide core suggests enzyme inhibition (e.g., carbonic anhydrase) as a plausible mechanism.
tert-Butyl (S)-4-ethoxy-3,4-dihydrospiro[[2]benzopyran-1,4′-piperidine]-1′-carboxylate ((S)-14)
- Synthesis Insights : (S)-14 was synthesized with a 29% yield and 96.3% HPLC purity, highlighting challenges in isolating ethoxy-containing compounds . Comparable purification methods (e.g., column chromatography) may be relevant for the target compound.
- Stereochemical Considerations : The (S)-configuration in (S)-14 underscores the importance of stereochemistry in bioactivity, a factor that may also apply to the acetylindolinyl group in the target compound.
Methoxy/Ethoxy Phenethylamine Analogs
- Benington’s Mescaline Analogs : Studies on 4-ethoxy-3,5-dimethoxy-β-phenethylamines demonstrate that ethoxy groups enhance metabolic stability compared to methoxy substituents . However, replacing methoxy with methyl groups (as in the target compound) may further increase lipophilicity and membrane permeability.
Organophosphate and Herbicide Derivatives
- Chlorphoxim: This insecticide contains a 4-ethoxy-3,5-dioxa-6-aza-4-phosphaoctene structure, illustrating the ethoxy group’s versatility in diverse chemical classes. Unlike chlorphoxim’s organophosphate core, the target compound’s sulfonamide moiety is less reactive, favoring therapeutic over pesticidal applications .
Table 1: Key Properties of Ethoxy-Substituted Compounds
| Compound | Molecular Weight (g/mol) | Key Substituents | Yield/Purity | Application |
|---|---|---|---|---|
| Target Compound | Not provided | 4-ethoxy-3,5-dimethyl, sulfonamide | Not available | Research/Pharmaceutical |
| Escaline hydrochloride | 316.6 | 4-ethoxy-3,5-dimethoxy, amine | Not provided | Psychoactive research |
| (S)-14 | 347.4 | 4-ethoxy, spirocyclic | 29% yield, 96.3% | Synthetic intermediate |
| Benington’s 4-ethoxy phenethylamine (1954) | ~209.3 | 4-ethoxy-3,5-dimethoxy, amine | Not provided | Neuroscience research |
Solubility and Bioavailability
Biological Activity
N-(1-acetylindolin-6-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide is a sulfonamide derivative that has garnered interest due to its potential biological activities. This article discusses its biological properties, including its antioxidant, anti-inflammatory, and antimicrobial activities, based on diverse research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C₁₈H₁₈N₄O₄S
- Molecular Weight : 378.43 g/mol
This compound features a sulfonamide group, which is known for various pharmacological effects. The presence of the indolin moiety and ethoxy group may contribute to its biological activity.
1. Antioxidant Activity
Antioxidant activity is crucial for mitigating oxidative stress in biological systems. Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For instance, a study evaluated several benzenesulfonamide derivatives and found that they possess antioxidant activities comparable to Vitamin C. The mechanism often involves the scavenging of free radicals and inhibition of lipid peroxidation .
2. Anti-inflammatory Activity
Anti-inflammatory properties are essential for treating conditions characterized by excessive inflammation. In vivo studies have demonstrated that related sulfonamide compounds significantly inhibit carrageenan-induced edema in rats, suggesting their potential as anti-inflammatory agents. The percentage inhibition of paw edema was reported to be substantial, indicating effective anti-inflammatory action .
3. Antimicrobial Activity
The antimicrobial efficacy of this compound has been evaluated against various pathogens. The minimum inhibitory concentration (MIC) values provide insights into its potency:
| Pathogen | MIC (mg/mL) |
|---|---|
| E. coli | 6.72 |
| S. aureus | 6.63 |
| P. aeruginosa | 6.67 |
| S. typhi | 6.45 |
| B. subtilis | 6.63 |
| C. albicans | 6.63 |
| A. niger | 6.28 |
These findings indicate that the compound exhibits broad-spectrum antimicrobial activity, making it a candidate for further development as an antimicrobial agent .
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of sulfonamide derivatives, including this compound:
- Synthesis and Characterization : The compound was synthesized through reactions involving substituted benzenesulphonyl chlorides with appropriate amino acids, yielding high purity products.
- In Vivo Studies : Experimental models have shown significant reductions in inflammation markers in treated groups compared to controls.
- Comparative Studies : The antioxidant capacity was measured using various assays (e.g., DPPH radical scavenging), demonstrating that the compound's activity is on par with established antioxidants.
Q & A
Q. How do electronic effects of substituents influence the compound’s reactivity in further derivatization?
- Methodological Answer : Electron-withdrawing groups (e.g., acetyl) activate the indole ring for electrophilic substitution. Hammett plots correlate substituent σ values with reaction rates (e.g., nitration or halogenation). Steric effects from 3,5-dimethyl groups may hinder para-substitution on the benzene ring .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
